molecular formula C19H24N2O2 B12312600 1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine

1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine

Cat. No.: B12312600
M. Wt: 312.4 g/mol
InChI Key: TVXYLFOCFMLZCI-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine is a complex organic compound featuring a pyrrolidine ring substituted with a benzyl group and a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production may follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and high-throughput screening can further streamline the process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of alkylated or sulfonated derivatives.

Scientific Research Applications

1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme function by binding to the catalytic site or alter receptor activity by mimicking natural ligands .

Comparison with Similar Compounds

    1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine: Unique due to its specific substitution pattern on the pyrrolidine ring.

    1-Benzyl-4-(2,4-dimethoxyphenyl)piperidin-3-amine: Similar structure but with a piperidine ring, leading to different biological activity.

    1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-2-one:

Uniqueness: this compound is unique due to its combination of a benzyl group and a 2,4-dimethoxyphenyl group on the pyrrolidine ring, which imparts distinct chemical and biological properties not found in similar compounds .

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

1-benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine

InChI

InChI=1S/C19H24N2O2/c1-22-15-8-9-16(19(10-15)23-2)17-12-21(13-18(17)20)11-14-6-4-3-5-7-14/h3-10,17-18H,11-13,20H2,1-2H3

InChI Key

TVXYLFOCFMLZCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CN(CC2N)CC3=CC=CC=C3)OC

Origin of Product

United States

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